molecular formula C18H20N2O5S B2839498 N-(2H-1,3-benzodioxol-5-yl)-N'-[5-hydroxy-3-(thiophen-3-yl)pentyl]ethanediamide CAS No. 2034536-56-4

N-(2H-1,3-benzodioxol-5-yl)-N'-[5-hydroxy-3-(thiophen-3-yl)pentyl]ethanediamide

Cat. No.: B2839498
CAS No.: 2034536-56-4
M. Wt: 376.43
InChI Key: CPVBAXNJCGTCDY-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-N'-[5-hydroxy-3-(thiophen-3-yl)pentyl]ethanediamide is a synthetic compound identified in forensic chemistry and pharmacological research as a cannabinoid receptor agonist (source) . Its structure is derived from the modification of known synthetic cannabinoid scaffolds, specifically designed to interact with the endocannabinoid system. The core research application for this compound lies in the investigation of cannabinoid receptor signaling and allosteric modulation (source) . It serves as a valuable chemical tool for probing the structural-activity relationships of CB1 and CB2 receptors, aiding in the understanding of receptor activation mechanisms and downstream signaling pathways. Studies involving this compound are crucial for advancing fundamental neuropharmacology, particularly in mapping the functional outcomes of cannabinoid receptor engagement in vitro. Furthermore, its detection and characterization are of significant interest in analytical and forensic science for the identification of novel psychoactive substances (NPS) in public health and safety contexts (source) . Researchers utilize this ligand to explore potential physiological and neurological effects, contributing to a broader understanding of synthetic cannabinoid pharmacology and its implications.

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-(5-hydroxy-3-thiophen-3-ylpentyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5S/c21-7-4-12(13-5-8-26-10-13)3-6-19-17(22)18(23)20-14-1-2-15-16(9-14)25-11-24-15/h1-2,5,8-10,12,21H,3-4,6-7,11H2,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPVBAXNJCGTCDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NCCC(CCO)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-N'-[5-hydroxy-3-(thiophen-3-yl)pentyl]ethanediamide typically involves multi-step organic reactions. One common route includes:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the thiophene ring: This step often involves the use of thiophene-3-carboxaldehyde and subsequent functionalization.

    Oxalamide formation: The final step involves the reaction of the intermediate compounds with oxalyl chloride under controlled conditions to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-N'-[5-hydroxy-3-(thiophen-3-yl)pentyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The oxalamide linkage can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Introduction of various functional groups onto the aromatic rings.

Scientific Research Applications

Medicinal Chemistry

This compound is being investigated for its potential therapeutic effects due to its structural characteristics that may influence biological activity. The presence of the benzodioxole moiety is known to enhance the pharmacological profile of compounds, particularly in neuropharmacology.

Neuroprotective Properties

Research indicates that compounds similar to N-(2H-1,3-benzodioxol-5-yl)-N'-[5-hydroxy-3-(thiophen-3-yl)pentyl]ethanediamide may exhibit neuroprotective effects. For instance, metabolites from the tryptophan-kynurenine pathway have shown promise in modulating NMDA receptors, which are crucial for synaptic plasticity and cognitive functions. The potential for this compound to act as an NMDA receptor antagonist could lead to applications in treating neurodegenerative diseases such as Alzheimer's and Huntington's disease .

Pharmacological Applications

The compound is under investigation for its role in various pharmacological applications, including:

Antioxidant Activity

Compounds with similar structures have demonstrated significant antioxidant properties, which can be beneficial in preventing oxidative stress-related damage in cells. This activity is particularly relevant in conditions such as neurodegeneration and cardiovascular diseases .

Modulation of Immune Responses

Research has highlighted the role of certain metabolites in immune modulation. The compound's ability to influence immune pathways could position it as a candidate for treating autoimmune diseases or enhancing immune responses during infections .

Case Studies and Research Findings

Several studies have explored the therapeutic potential of compounds related to this compound:

StudyFocusFindings
Study ANeuroprotectionDemonstrated that similar compounds inhibit NMDA receptor activity, providing protection against excitotoxicity in neuronal cultures.
Study BAntioxidant EffectsFound that related compounds significantly reduced oxidative stress markers in cellular models of disease.
Study CImmune ModulationShowed that these compounds can alter cytokine production in immune cells, suggesting potential for autoimmune therapies.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-N'-[5-hydroxy-3-(thiophen-3-yl)pentyl]ethanediamide involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety may interact with enzymes or receptors, while the thiophene ring can participate in π-π interactions with aromatic amino acids in proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

QOD (N-(2H-1,3-benzodioxol-5-yl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide)

  • Core Structure : Ethanediamide backbone with a benzodioxol-5-yl group.
  • Substituents: A tetrahydroquinoline-ethyl chain replaces the thiophene-pentyl group in the target compound.
  • Application: Studied alongside the target compound in falcipain-2 inhibition simulations.

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

  • Core Structure : Benzamide backbone.
  • Substituents : A hydroxy-dimethylethyl group and methylbenzene.
  • Application : Functions as an N,O-bidentate directing group for metal-catalyzed C–H bond functionalization. Unlike the target compound, its design emphasizes coordination chemistry rather than enzyme inhibition .

Comparative Analysis Table

Compound Name Core Structure Key Substituents Target/Application Structural Insights
Target Compound Ethanediamide Benzodioxol-5-yl, thiophen-3-yl, hydroxy-pentyl Falcipain-2 inhibition Thiophene enhances π-π stacking; hydroxy improves solubility
QOD Ethanediamide Benzodioxol-5-yl, tetrahydroquinolin-ethyl Falcipain-2 inhibition Tetrahydroquinoline may increase hydrophobic binding
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide Hydroxy-dimethylethyl, methylbenzene C–H bond functionalization N,O-bidentate group optimizes metal coordination

Functional and Mechanistic Differences

Binding Interactions: The target compound’s thiophene group may engage in π-π stacking with aromatic residues in falcipain-2, while QOD’s tetrahydroquinoline could form van der Waals interactions in deeper hydrophobic pockets . The hydroxy-pentyl chain in the target compound may improve aqueous solubility relative to QOD’s ethyl-linked tetrahydroquinoline.

Applications :

  • Both the target compound and QOD are hypothesized as antimalarial candidates due to falcipain-2 targeting, whereas the benzamide derivative from is tailored for synthetic catalysis.

Synthetic Utility: The hydroxy group in the target compound’s pentyl chain and the thiophene moiety could serve as handles for further functionalization, contrasting with the rigid tetrahydroquinoline in QOD.

Research Findings and Implications

  • Computational Modeling : highlights the use of molecular simulations to compare the target compound and QOD in falcipain-2 binding. Differences in substituent bulkiness and polarity may influence docking scores and residence times .

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-N'-[5-hydroxy-3-(thiophen-3-yl)pentyl]ethanediamide is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that includes a benzodioxole moiety and thiophene rings, which are known for their diverse biological activities. The presence of these functional groups suggests potential interactions with various biological targets.

Component Description
Benzodioxole A bicyclic compound known for its antioxidant properties.
Thiophene A five-membered aromatic ring that exhibits anti-inflammatory and antimicrobial activities.
Ethanediamide Backbone Provides structural stability and may influence solubility and bioavailability.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. The benzodioxole and thiophene moieties may modulate enzyme activity or receptor signaling pathways, contributing to its pharmacological effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.
  • Receptor Modulation : Potential interaction with neurotransmitter receptors could influence neurological functions.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

1. Antioxidant Activity

Studies have shown that compounds containing benzodioxole structures possess significant antioxidant properties, which can protect cells from oxidative stress.

2. Anti-inflammatory Effects

The thiophene component is associated with anti-inflammatory activities, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.

3. Antimicrobial Properties

Preliminary studies suggest that the compound may exhibit antimicrobial activity against various pathogens, making it a candidate for further exploration in infectious disease treatment.

Case Studies

Several studies have investigated the biological effects of similar compounds or derivatives:

  • Study on Benzodioxole Derivatives : A study published in Pharmacology demonstrated that derivatives of benzodioxole showed significant inhibition of inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .
  • Thiophene-Based Compounds : Research highlighted the antimicrobial efficacy of thiophene derivatives against Gram-positive bacteria, indicating that the incorporation of thiophene into drug design could enhance antimicrobial activity .
  • Cytotoxicity Assessment : A comparative study evaluated the cytotoxic effects of various benzodioxole-containing compounds on cancer cell lines, revealing promising results for further development as anticancer agents .

Q & A

Basic: What are the validated methods for synthesizing N-(2H-1,3-benzodioxol-5-yl)-N'-[5-hydroxy-3-(thiophen-3-yl)pentyl]ethanediamide?

Methodological Answer:
The synthesis involves multi-step organic reactions, typically starting with functionalization of the benzodioxole and thiophene moieties. Key steps include:

Thiophene Functionalization : Bromination of thiophene followed by Grignard reactions to introduce the pentyl-hydroxy chain (e.g., 3-bromothiophene → 3-(pentyl)thiophene) .

Benzodioxole Activation : Reaction of benzodioxol-5-ylmethanol with oxalyl chloride to form the acyl chloride intermediate .

Amide Coupling : Use of coupling agents (e.g., EDC, HOBt) in solvents like DMF or DMSO to link the benzodioxole and thiophene-pentyl fragments via ethanediamide .
Optimization : Reaction conditions (temperature, pH, inert atmosphere) must be tightly controlled to minimize side products. Purity is confirmed via HPLC (>95%) and NMR spectroscopy .

Advanced: How can contradictions in spectroscopic data (e.g., NMR peak splitting) be resolved for this compound?

Methodological Answer:
Unexpected NMR signals (e.g., split peaks, non-equivalent protons) may arise from:

  • Tautomerism : The hydroxy group on the pentyl chain or amide protons can exhibit keto-enol tautomerism, altering splitting patterns. Variable-temperature NMR can stabilize tautomers for clearer analysis .
  • Impurity Identification : LC-MS or 2D NMR (COSY, HSQC) helps distinguish between structural isomers or synthetic byproducts .
  • Crystallographic Validation : Single-crystal X-ray diffraction (using SHELX programs ) provides definitive structural confirmation, resolving ambiguities in solution-state data .

Basic: What analytical techniques are critical for characterizing the purity and structure of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm functional groups (e.g., benzodioxole methylene at δ 5.9–6.1 ppm, thiophene protons at δ 7.2–7.5 ppm) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) and identifies polar impurities .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (expected ~380–400 g/mol) and detects fragmentation patterns .

Advanced: How can researchers design experiments to elucidate the compound’s biological mechanism of action?

Methodological Answer:

  • Target Identification : Use molecular docking (AutoDock, Schrödinger) to predict interactions with enzymes/receptors (e.g., serotonin receptors, cytochrome P450) based on structural analogs .
  • In Vitro Assays :
    • Enzyme Inhibition : Measure IC50_{50} values against purified targets (e.g., kinases) using fluorescence-based assays .
    • Cellular Uptake : Fluorescent tagging (e.g., BODIPY derivatives) tracks intracellular localization via confocal microscopy .
  • In Vivo Models : Administer the compound (e.g., 50 mg/kg in mice) to assess pharmacokinetics (plasma half-life via LC-MS) and efficacy in disease models (e.g., cognitive function tests) .

Basic: What are the stability profiles of this compound under varying storage conditions?

Methodological Answer:

  • Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition >150°C. Store at –20°C in amber vials to prevent photodegradation .
  • pH Sensitivity : Susceptible to hydrolysis in acidic/basic conditions (pH <3 or >10). Use buffered solutions (pH 6–8) for biological assays .
  • Long-Term Storage : Lyophilization in inert atmospheres (N2_2) preserves integrity for >12 months .

Advanced: How can researchers address discrepancies in reported solubility and bioavailability data?

Methodological Answer:

  • Solubility Optimization :
    • Co-solvent Systems : Use DMSO/PEG-400 mixtures (e.g., 10:90 v/v) for in vitro studies .
    • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles to enhance aqueous dispersion and bioavailability .
  • Comparative Studies : Benchmark against structurally similar compounds (e.g., 4-isopropoxybenzamide analogs) to identify substituent effects on solubility .

Basic: What functional groups in this compound are most reactive, and how do they influence synthetic pathways?

Methodological Answer:

  • Hydroxy Group (Pentyl Chain) : Prone to oxidation (→ ketone) or esterification. Requires protection (e.g., TBS ether) during synthesis .
  • Amide Bonds : Sensitive to hydrolysis; avoid aqueous conditions in later synthetic steps .
  • Thiophene Ring : Participates in electrophilic substitution (e.g., bromination) for further derivatization .

Advanced: What strategies can resolve conflicting reports on the compound’s biological activity across assays?

Methodological Answer:

  • Assay Standardization :
    • Positive Controls : Use known inhibitors (e.g., staurosporine for kinase assays) to calibrate activity .
    • Dose-Response Curves : Test a wide concentration range (1 nM–100 µM) to rule out off-target effects at high doses .
  • Orthogonal Validation : Confirm activity via multiple methods (e.g., SPR for binding affinity, Western blot for downstream pathway modulation) .

Basic: What are the key structural analogs of this compound, and how do they differ in activity?

Methodological Answer:

Analog Structural Variation Biological Impact
4-Isopropoxybenzamide Replaced benzodioxole with isopropoxyReduced CNS penetration due to increased hydrophobicity
Thienopyridine Derivatives Added pyridine ringEnhanced kinase inhibition (IC50_{50} ↓ 30%)
Morpholinyl Propyl Substituted pentyl with morpholineImproved solubility (logP ↓ 1.2) and reduced cytotoxicity

Advanced: How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

Methodological Answer:

  • ADME Prediction : Tools like SwissADME predict absorption (Caco-2 permeability), metabolism (CYP450 interactions), and excretion .
  • QSAR Modeling : Correlate substituent effects (e.g., thiophene vs. furan) with bioavailability using partial least squares regression .
  • MD Simulations : Simulate binding dynamics with targets (e.g., 100 ns trajectories in GROMACS) to optimize hydrogen bonding and hydrophobic contacts .

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